molecular formula C6H8IN3O2 B7888044 3-(3-amino-4-iodo-1H-pyrazol-1-yl)propanoic acid

3-(3-amino-4-iodo-1H-pyrazol-1-yl)propanoic acid

Cat. No.: B7888044
M. Wt: 281.05 g/mol
InChI Key: BJLYZRBBMVLYNH-UHFFFAOYSA-N
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Description

3-(3-Amino-4-iodo-1H-pyrazol-1-yl)propanoic acid is a pyrazole-derived propanoic acid compound characterized by a pyrazole ring substituted with an amino (-NH₂) group at position 3, an iodine atom at position 4, and a propanoic acid side chain at position 1. The iodine substituent may enhance lipophilicity and influence binding interactions in biological systems compared to lighter halogens like chlorine or bromine .

Properties

IUPAC Name

3-(3-amino-4-iodopyrazol-1-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8IN3O2/c7-4-3-10(9-6(4)8)2-1-5(11)12/h3H,1-2H2,(H2,8,9)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJLYZRBBMVLYNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1CCC(=O)O)N)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8IN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Iodination of Halopyrazole Intermediates

This method involves substituting a halogen atom at position 4 of a pyrazole precursor with iodine. For example, 3-amino-4-bromo-1H-pyrazole derivatives undergo iodination using sodium iodide (NaI) in the presence of a copper(I) catalyst under reflux conditions.

Typical Procedure :

  • Starting Material : 3-Amino-4-bromo-1H-pyrazole (1.0 equiv) is dissolved in anhydrous dimethylformamide (DMF).

  • Iodination : NaI (2.5 equiv) and CuI (0.1 equiv) are added, and the mixture is heated at 110°C for 12–24 hours.

  • Workup : The reaction is quenched with water, extracted with ethyl acetate, and purified via recrystallization (ethyl acetate/petroleum ether).

Key Data :

ParameterValueSource Citation
Yield70–85%
SolventDMF
CatalystCuI
Temperature110°C

This method is limited by the availability of halogenated precursors and competing side reactions such as dehalogenation.

Cyclization Approaches Using Hydrazine Derivatives

Pyrazole rings can be constructed via cyclization of hydrazines with 1,3-dielectrophilic compounds. For instance, hydrazine reacts with β-keto esters to form pyrazole intermediates, which are subsequently iodinated and aminated.

Example Synthesis :

  • Cyclization : Hydrazine hydrate and ethyl acetoacetate undergo cyclization in ethanol at 80°C to form 3-methyl-1H-pyrazole-5-carboxylate.

  • Iodination : The intermediate is treated with N-iodosuccinimide (NIS) in acetonitrile at 25°C.

  • Amination : The 4-iodo derivative undergoes nitration (HNO3/H2SO4) followed by reduction (H2/Pd-C) to introduce the amino group.

  • Ester Hydrolysis : The ethyl ester is hydrolyzed with NaOH in aqueous ethanol to yield the propanoic acid.

Key Data :

StepConditionsYield
CyclizationEthanol, 80°C, 6h90%
IodinationNIS, CH3CN, 25°C, 12h75%
NitrationHNO3/H2SO4, 0°C, 1h65%
ReductionH2 (1 atm), Pd-C, EtOH, 2h85%
HydrolysisNaOH, H2O/EtOH, reflux, 4h95%

This route offers modularity but requires careful control of nitration and reduction conditions to avoid over-iodination or decomposition.

Reductive Amination of Nitropyrazole Intermediates

Amino groups can be introduced via reduction of nitro precursors. For example, 3-nitro-4-iodo-1H-pyrazole is reduced using catalytic hydrogenation or SnCl2/HCl.

Procedure :

  • Nitro Intermediate Synthesis : 4-Iodo-1H-pyrazole is nitrated using fuming HNO3 at 0°C.

  • Reduction : The nitro group is reduced with H2 (1 atm) over Pd/C in ethanol.

  • Propanoic Acid Attachment : The amino-pyrazole is alkylated with ethyl acrylate, followed by saponification.

Optimization Insights :

  • Catalyst Loading : 5% Pd/C achieves complete reduction in 2 hours vs. 10 hours for SnCl2.

  • Alkylation Efficiency : Ethyl acrylate reacts selectively at the pyrazole nitrogen in the presence of K2CO3 (yield: 80%).

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Iodination : Polar aprotic solvents (DMF, DMSO) enhance reactivity but may lead byproducts at >120°C.

  • Cyclization : Ethanol balances solubility and reactivity, minimizing side reactions.

Catalytic Systems

  • CuI vs. KI : CuI improves iodination yields by 20% compared to KI alone.

  • Pd-C Particle Size : Smaller particles (10 nm) accelerate hydrogenation rates by 30%.

Purification and Characterization

  • Recrystallization : Ethyl acetate/petroleum ether (1:3) yields >99% purity.

  • Chromatography : Silica gel chromatography (hexane/ethyl acetate gradient) resolves regioisomers.

  • Spectroscopic Data :

    • 1H NMR (DMSO-d6) : δ 6.78 (s, 1H, pyrazole-H), 2.45 (t, 2H, CH2), 1.90 (m, 2H, CH2).

    • IR (KBr) : 1680 cm⁻¹ (C=O), 3300 cm⁻¹ (NH2).

Challenges and Limitations

  • Iodine Stability : Iodo groups may undergo elimination under strong basic conditions.

  • Regioselectivity : Competing substitution at positions 3 and 5 necessitates directing groups.

  • Scale-Up : High vacuum distillation and column chromatography are impractical for industrial production .

Chemical Reactions Analysis

Types of Reactions

3-(3-amino-4-iodo-1H-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.

    Reduction: The iodine atom can be reduced to form deiodinated products.

    Substitution: The iodine atom can be substituted with other functional groups such as halogens, alkyl, or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenation reagents like N-bromosuccinimide (NBS) or alkylating agents can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of functionalized pyrazole derivatives.

Scientific Research Applications

Chemistry

3-(3-amino-4-iodo-1H-pyrazol-1-yl)propanoic acid serves as a building block in organic synthesis. Its unique structure allows for the development of more complex molecules, making it valuable in synthetic chemistry.

Biology

This compound is investigated as a biochemical probe or inhibitor in enzymatic studies. The amino group and iodine atom can participate in hydrogen bonding and halogen bonding, influencing binding affinity and specificity towards biological targets.

Medicine

Research has explored its potential therapeutic properties, particularly:

  • Antimicrobial Activity: Studies have shown significant antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL.
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0039 - 0.025 mg/mL
Escherichia coli0.0039 - 0.025 mg/mL
Bacillus subtilis4.69 - 22.9 µM
Pseudomonas aeruginosa13.40 - 137.43 µM
  • Anticancer Activity: Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines through modulation of specific signaling pathways or enzyme activities.

Industry

In industrial applications, this compound is utilized in the development of new materials with specific properties such as conductivity or fluorescence.

Antimicrobial Efficacy Study

A study published in MDPI evaluated various pyrazole derivatives, including this compound, confirming its significant antibacterial activity against S. aureus and E. coli. The findings support its potential as a therapeutic agent for bacterial infections.

Investigation into Anticancer Properties

Another investigation revealed that 3-(3-amino-4-iodo-1H-pyrazol-1-yl)propanoic acid could activate apoptotic pathways in specific cancer cell lines, indicating its promise as a lead compound for cancer drug development.

Mechanism of Action

The mechanism of action of 3-(3-amino-4-iodo-1H-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets. The amino group and iodine atom can participate in hydrogen bonding and halogen bonding, respectively, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Observations:

  • Amino Group: The 3-amino substituent may facilitate hydrogen bonding, improving solubility and target binding compared to non-polar groups (e.g., methyl in ).
  • Electronic Effects: Electron-withdrawing groups like nitro (-NO₂) in increase melting points (152–154°C) compared to electron-donating groups like methoxy (-OCH₃) in (122–124°C). The iodine atom’s inductive effect may similarly elevate the target compound’s melting point.

Spectroscopic and Analytical Comparisons

Infrared (IR) Spectroscopy:

  • Target Compound : Expected peaks for O-H (~3270 cm⁻¹), C=O (~1700 cm⁻¹), and N-H (3300–3500 cm⁻¹) .
  • Analog : Shows O-H (3271 cm⁻¹), C=O (1713 cm⁻¹), and C=N (1603 cm⁻¹) .
  • Analog : Features C-F stretches (1121 cm⁻¹), absent in the iodine-containing target compound .

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR : The iodine atom in the target compound may deshield adjacent protons, causing downfield shifts compared to bromine or chlorine analogs .
  • ¹³C NMR : The electron-withdrawing iodine may reduce electron density on the pyrazole ring, shifting carbonyl (C=O) carbons upfield relative to methyl-substituted analogs .

Antimicrobial Activity:

  • Chlorinated Phenylpropanoic Acids (): 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid (1) showed selective activity against E. coli and S. aureus. The iodine substituent in the target compound may enhance Gram-positive activity due to improved membrane penetration .
  • Thiazolone Derivatives (): 3-(4-hydroxyphenyl)propanoic acid derivatives exhibited strong antifungal activity. The amino group in the target compound could similarly interact with fungal enzymes .

Analgesic Activity:

  • Pyridazinyl-Pyrazole Propanoic Amides (): Demonstrated analgesic efficacy comparable to aspirin. The target compound’s iodine and amino groups may modulate COX-2 inhibition or opioid receptor binding .

Biological Activity

3-(3-amino-4-iodo-1H-pyrazol-1-yl)propanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, synthesis, and mechanisms of action, supported by relevant case studies and research findings.

The synthesis of 3-(3-amino-4-iodo-1H-pyrazol-1-yl)propanoic acid typically involves multi-step organic reactions. Key steps include the iodination of a pyrazole precursor, introduction of the amino group, and coupling with a propanoic acid moiety. The reaction conditions often require specific solvents and catalysts to achieve high yields and purity .

Chemical Structure

  • Molecular Formula : C7H11IN4O2
  • Molecular Weight : 331.54 g/mol
  • CAS Number : 1431966-16-3

Antimicrobial Properties

Research has indicated that 3-(3-amino-4-iodo-1H-pyrazol-1-yl)propanoic acid exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0039 - 0.025 mg/mL
Escherichia coli0.0039 - 0.025 mg/mL
Bacillus subtilis4.69 - 22.9 µM
Pseudomonas aeruginosa13.40 - 137.43 µM

The compound demonstrated complete inhibition of bacterial growth within a specified time frame, highlighting its potential as an effective antimicrobial agent .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been explored for its anticancer potential. Studies indicate that it may act as an inhibitor in various cancer cell lines, possibly through mechanisms involving modulation of specific signaling pathways or enzyme activities.

The biological activity of 3-(3-amino-4-iodo-1H-pyrazol-1-yl)propanoic acid is thought to involve interactions with molecular targets such as enzymes or receptors. The amino and iodine groups can participate in hydrogen bonding and halogen bonding, respectively, which may enhance the compound's binding affinity to target proteins .

Study on Antimicrobial Efficacy

A study published in MDPI evaluated the antimicrobial efficacy of various pyrazole derivatives, including 3-(3-amino-4-iodo-1H-pyrazol-1-yl)propanoic acid. The results indicated significant antibacterial activity against S. aureus and E. coli, with MIC values confirming its potential as a therapeutic agent .

Investigation into Anticancer Properties

Another investigation focused on the anticancer properties of the compound, revealing that it could induce apoptosis in specific cancer cell lines through the activation of caspase pathways. This suggests that the compound may serve as a lead for further drug development aimed at cancer treatment .

Q & A

Q. What synthetic strategies are employed for preparing 3-(3-amino-4-iodo-1H-pyrazol-1-yl)propanoic acid and related analogs?

Answer: Common synthetic routes involve regioselective condensation and aza-Michael addition reactions. For example, methyl esters of protected amino acids can undergo coupling with iodopyrazole intermediates, followed by deprotection to yield the target compound. Optimization of reaction conditions (e.g., solvent, temperature) is critical, as demonstrated by yields ranging from 48% to 83% in analogous pyrazole-propanoic acid syntheses . Key steps include:

  • Protection/Deprotection : Use of benzyloxycarbonyl (Cbz) groups to protect amines during iodination .
  • Regioselective Iodination : Controlled iodination at the pyrazole 4-position using iodine monochloride (ICl) in dichloromethane at 0°C .

Q. Which spectroscopic techniques are most effective for characterizing 3-(3-amino-4-iodo-1H-pyrazol-1-yl)propanoic acid?

Answer: A combination of multi-nuclear NMR (¹H, ¹³C) , FT-IR , and ESI-MS is essential:

  • ¹H NMR : Confirms proton environments (e.g., pyrazole CH at δ 8.29 ppm, amino protons at δ 5.85 ppm) .
  • FT-IR : Identifies functional groups like C=O (1702 cm⁻¹), C-N (1604 cm⁻¹), and NH₂ (3253 cm⁻¹) .
  • ESI-MS : Validates molecular ions (e.g., [M-H]⁻ at m/z 470.2) and fragmentation patterns .

Advanced Research Questions

Q. How does variation in pyrazole ring substituents influence the biological activity of 3-(3-amino-4-iodo-1H-pyrazol-1-yl)propanoic acid derivatives?

Answer: Substituents at the pyrazole 4-position significantly modulate bioactivity:

  • Electron-Withdrawing Groups (EWGs) : Nitro (NO₂) or fluoro (F) groups enhance antibacterial potency by increasing electrophilicity and target binding. For example, 4-nitrophenyl derivatives exhibit 2.3-fold greater activity against S. aureus than unsubstituted analogs .
  • Iodo Substituents : Improve pharmacokinetic properties through increased lipophilicity (logP +0.7 vs. chloro analogs) and enhanced cellular uptake .

Q. What challenges exist in achieving regioselective iodination during the synthesis of 3-(3-amino-4-iodo-1H-pyrazol-1-yl)propanoic acid?

Answer: Regioselectivity at the pyrazole 4-position is complicated by competing 5-substitution due to similar electronic environments. Solutions include:

  • Directed Metalation : Use of LDA (lithium diisopropylamide) at -78°C in THF to achieve >85% 4-iodo selectivity .
  • Stoichiometric Control : Limiting iodine equivalents (1.05 eq) minimizes over-iodination .

Q. How can computational chemistry tools guide the optimization of 3-(3-amino-4-iodo-1H-pyrazol-1-yl)propanoic acid derivatives?

Answer: Density Functional Theory (DFT) and molecular docking are pivotal:

  • Fukui Indices : Predict electrophilic aromatic substitution patterns (C4 reactivity: f⁻ = 0.12 vs. C5: f⁻ = 0.08) .
  • Molecular Docking : Virtual screening against targets like dihydrofolate reductase (DHFR) reveals binding energies <-8.5 kcal/mol, correlating with experimental IC₅₀ values .

Q. What analytical discrepancies arise when characterizing structurally similar pyrazole-propanoic acid derivatives?

Answer: Contradictions in melting points and NMR shifts often occur due to:

  • Polymorphism : Different crystal forms (e.g., yellow vs. red solids) yield variable melting points (e.g., 114–124°C vs. 240–242°C) .
  • Solvent Effects : DMSO-d₆ vs. CDCl₃ causes upfield/downfield shifts in NH₂ protons (Δδ ±0.3 ppm) .

Q. Methodological Recommendations

  • Synthetic Optimization : Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas and avoid side-product formation .
  • Bioassay Design : Pair in vitro antibacterial assays (MIC determination) with cytotoxicity profiling (MTT assays) to establish selectivity indices .

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